2-Benzyl-4H-3,1-benzothiazine-4-thione
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Overview
Description
2-Benzyl-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group attached at the second position and a thione group at the fourth position.
Preparation Methods
The synthesis of 2-Benzyl-4H-3,1-benzothiazine-4-thione typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the thiazine ring . The reaction conditions often include the use of concentrated sulfuric acid or other strong acids to promote ring closure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Benzyl-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-Benzyl-4H-3,1-benzothiazine-4-thione is primarily due to its ability to interact with biological targets through hydrogen bonding and π–π interactions . The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . This mechanism is particularly relevant in its role as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
2-Benzyl-4H-3,1-benzothiazine-4-thione can be compared to other benzothiazine derivatives, such as:
2-Amino-4H-3,1-benzothiazine-4-one: Known for its enzyme inhibitory activity.
2-Alkylthio-4H-3,1-benzothiazine-4-one: Exhibits similar biological activities but with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
84374-72-1 |
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Molecular Formula |
C15H11NS2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-benzyl-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C15H11NS2/c17-15-12-8-4-5-9-13(12)16-14(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
NZCGLAFMABDTNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=S)S2 |
Origin of Product |
United States |
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